molecular formula C11H20N2O2 B144479 tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate CAS No. 134575-47-6

tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate

Cat. No. B144479
M. Wt: 212.29 g/mol
InChI Key: IBVSYGIDMGKDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate is a structurally complex molecule that has garnered interest due to its potential applications in the field of organic chemistry, particularly as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs) . The molecule's unique bicyclic structure, which includes an azabicyclo[4.1.0]heptane core, makes it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of related azabicyclic compounds has been reported in the literature. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, which shares some structural features with the compound of interest, has been developed. This synthesis involves the opening of an aziridine ring and subsequent optical resolution of the racemic mixture using 10-camphorsulfonic acid (CSA), allowing for the production of multigram quantities of both enantiomers without the need for chromatography . Another study describes

Scientific Research Applications

Environmental and Industrial Applications

Synthetic phenolic antioxidants, similar in structure to tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate, are used in various industries to retard oxidative reactions and extend product shelf life. These compounds, including tert-butyl-based antioxidants, have been found in environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Their occurrence in human samples (fat tissues, serum, urine, breast milk, and fingernails) has also been observed. Studies suggest some of these antioxidants may exhibit hepatic toxicity and endocrine-disrupting effects. Future research is directed towards developing synthetic phenolic antioxidants with lower toxicity and migration potential to reduce environmental pollution (Liu & Mabury, 2020).

Decomposition of Organic Pollutants

Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor illustrates the application of tert-butyl-based compounds in pollution control. This study underscores the effectiveness of radio frequency plasma reactors in breaking down MTBE, a gasoline additive, into less harmful substances. This approach offers an alternative method for mitigating environmental pollution caused by fuel additives (Hsieh et al., 2011).

Purification of Fuel Additives

The purification of fuel additives like methyl tert-butyl ether (MTBE) from methanol demonstrates another application of tert-butyl-based compounds. Pervaporation, a membrane process, has been highlighted as an efficient method for the selective separation of MTBE from methanol, showcasing the role of such compounds in improving fuel performance and reducing the emission of hazardous components (Pulyalina et al., 2020).

Bioseparation Processes

In bioseparation technology, tert-butyl-based compounds, including tert-butanol, are utilized in three-phase partitioning (TPP) systems for the separation and purification of bioactive molecules. This method is gaining attention for its efficiency, economy, and scalability in extracting valuable compounds from natural sources for use in food, cosmetics, and medicine (Yan et al., 2018).

Synthesis of N-Heterocycles

Tert-butanesulfinamide, a compound related to tert-butyl-based structures, is extensively used in the stereoselective synthesis of amines and N-heterocycles. Its application in synthesizing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives underlines its importance in pharmaceutical research and the development of therapeutic compounds (Philip et al., 2020).

Safety And Hazards

The safety information signal word for this compound is "Danger" . The hazard statements and precautionary statements are not explicitly mentioned in the available resources.

properties

IUPAC Name

tert-butyl N-(3-azabicyclo[4.1.0]heptan-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-6-8(11)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVSYGIDMGKDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.